molecular formula C18H26N2O4 B5644346 1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone

1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone

Cat. No. B5644346
M. Wt: 334.4 g/mol
InChI Key: PZSXYPXAHDGGLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[3-(5-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone involves intricate organic reactions. For instance, the synthesis of related 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones was achieved through reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides (Baylis et al., 1993). Another example involves the FeCl(3)-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings, demonstrating the complex reactions typical in the formation of these structures (Yeh et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in the spiro family, like 1-[3-(5-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone, is typically complex. For example, the structure of a related compound was confirmed by X-ray crystallography, highlighting the intricate spatial arrangement of atoms in these molecules (Baylis et al., 1993).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including ring expansion, cyclization, and chlorination, as seen in the synthesis of 2-azaspiro[4.6]undec-7-ene rings (Yeh et al., 2012). Their reactivity is a key aspect of their chemical properties.

Physical Properties Analysis

The physical properties of such compounds can be deduced from their molecular structures. For example, the crystalline nature of certain spiro compounds implies solid-state stability at room temperature (Baylis et al., 1993).

Chemical Properties Analysis

Their chemical properties are diverse, stemming from their complex molecular structures. This includes their reactivity under various conditions and the ability to undergo a range of chemical transformations, as evidenced by the synthesis processes involving reactions like ring expansion and cyclization (Yeh et al., 2012).

properties

IUPAC Name

1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropyl]-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-4-2-6-17(23)20(14)10-7-16(22)19-11-8-18(9-12-19)15(21)5-3-13-24-18/h2,4,6,15,21H,3,5,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSXYPXAHDGGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCC(=O)N2CCC3(CC2)C(CCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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